molecular formula C23H18N4OS2 B2655979 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 895417-20-6

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2655979
M. Wt: 430.54
InChI Key: PTMBBJYBMJMNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C23H18N4OS2 and its molecular weight is 430.54. The purity is usually 95%.
BenchChem offers high-quality N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Thiazole-Aminopiperidine Hybrids as Mycobacterium tuberculosis Inhibitors : A study involved the design and synthesis of thiazole-aminopiperidine hybrid analogues, demonstrating promising antituberculosis activity. One compound showed significant inhibition of Mycobacterium tuberculosis DNA gyrase and Mycobacterium smegmatis GyrB ATPase, highlighting its potential as a novel therapeutic agent against tuberculosis without cytotoxic effects at relevant concentrations (V. U. Jeankumar et al., 2013).

Antibacterial Agents from 2-Amino Benzo[d]thiazolyl Substituted Pyrazol-5-ones : Novel analogs demonstrated significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This research underscores the potential of thiazole-based compounds in developing new antibacterial agents (M. Palkar et al., 2017).

Anticancer and Antitumor Activities

VEGFR-2 Inhibition for Cancer Therapy : Substituted benzamides, including thiazole compounds, have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), showing effectiveness in inhibiting tumor growth in vivo. This research indicates the potential for thiazole derivatives in cancer therapy (R. Borzilleri et al., 2006).

Benzimidazole-Linked Pyrrole Carboxamides for Anticancer Activity : A series of pyrrole carboxamide derivatives, linked with benzimidazole, showed promising antiproliferative activity against various cancer cell lines. This suggests the applicability of thiazole derivatives in anticancer drug development (N. Rasal et al., 2020).

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds : Research into the synthesis of various heterocyclic compounds based on thiazole derivatives has been extensive, demonstrating the chemical versatility and potential applications of these compounds in creating novel materials with unique properties (G. K. Patel & H. S. Patel, 2015).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS2/c1-14-9-10-19-20(15(14)2)26-23(30-19)27(13-16-6-5-11-24-12-16)22(28)21-25-17-7-3-4-8-18(17)29-21/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMBBJYBMJMNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.